2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione
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Overview
Description
2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione is a complex organic compound characterized by the presence of a bromophenyl group, a keto group, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the bromophenyl precursor. One common method involves the bromination of phenyl compounds using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The resulting bromophenyl compound is then subjected to further reactions to introduce the keto and cyclohexane groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in halogen bonding, while the keto group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-((4-Bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): Shares a similar bromophenyl group but differs in the presence of hydroxyl groups and a different cyclohexane structure.
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains a bromophenyl group and a pyrazole ring, with different functional groups and biological activities.
Uniqueness
2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5,5-trimethylcyclohexane-1,3-dione is unique due to its specific combination of a bromophenyl group, a keto group, and a cyclohexane ring.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]-2,5,5-trimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-16(2)9-14(20)17(3,15(21)10-16)8-13(19)11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXNOQWTBCLXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)(C)CC(=O)C2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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